(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate
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Overview
Description
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group and a hydroxyphenyl group connected through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with 3-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl and hydroxyphenyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme-mediated reactions and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl (2-hydroxyphenyl)carbamate
- (4-Nitrophenyl)methyl (4-hydroxyphenyl)carbamate
- (3-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate
Uniqueness
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate is unique due to the specific positioning of the nitro and hydroxy groups, which influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
84165-74-2 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H12N2O5/c17-13-3-1-2-11(8-13)15-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
InChI Key |
JKMCJHNJQZOTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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